4,6-Dinitrobenzene-1,3-dicarboxamide
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Overview
Description
4,6-Dinitrobenzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two nitro groups (-NO₂) and two carboxamide groups (-CONH₂) attached to a benzene ring. This compound is part of the dinitrobenzene family, which is known for its applications in various fields, including the manufacture of explosives and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dinitrobenzene-1,3-dicarboxamide can be synthesized through a multi-step process involving nitration and amide formationThe reaction typically requires concentrated sulfuric acid and nitric acid for the nitration step, and subsequent reactions with amines to form the carboxamide groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 4,6-diaminobenzene-1,3-dicarboxamide.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4,6-Dinitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
4,6-Dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical and biological properties. Compared to other dinitrobenzene isomers, it has a higher potential for forming hydrogen bonds and participating in redox reactions, making it more versatile in various applications .
Properties
CAS No. |
27275-56-5 |
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Molecular Formula |
C8H6N4O6 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H6N4O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H,(H2,9,13)(H2,10,14) |
InChI Key |
CAXHNWGTTLHJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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